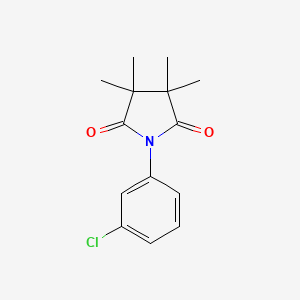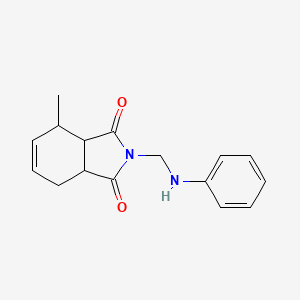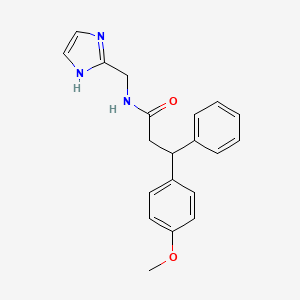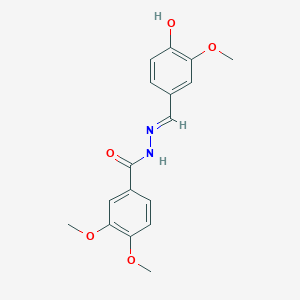
1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine, also known as DFP-10825, is a novel compound that has shown promising results in scientific research applications. It is a piperidine-based compound that has been synthesized through a multi-step process involving various chemical reactions.
作用機序
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been found to have antioxidant properties, which can protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine has been found to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, increased levels of acetylcholine in the brain, and antioxidant properties. It has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
One advantage of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is that it has shown promising results in animal models of neurodegenerative diseases. Additionally, it has been found to have low toxicity and can be administered orally. However, one limitation is that more research is needed to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the research of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine. One direction is to conduct more preclinical studies to determine its efficacy and safety in humans. Additionally, it can be further optimized to improve its pharmacokinetic properties and increase its potency. Furthermore, it can be used in combination with other compounds to enhance its therapeutic effects. Finally, it can be explored for its potential in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is a novel compound that has shown promising results in scientific research applications. Its synthesis method has been optimized to obtain high yields and purity of the compound. It has been found to have neuroprotective effects, can improve cognitive function, and has antioxidant and anti-inflammatory properties. While more research is needed to determine its efficacy and safety in humans, there are several future directions for its research.
合成法
The synthesis of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves several steps, including the preparation of the key intermediate, 1-(3,4-difluorobenzoyl)-3-piperidinamine. This intermediate is then reacted with 3,4-dimethylphenyl magnesium bromide to obtain the final product. The synthesis process has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine has shown potential in various scientific research applications, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(3,4-difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O/c1-13-5-7-16(10-14(13)2)23-17-4-3-9-24(12-17)20(25)15-6-8-18(21)19(22)11-15/h5-8,10-11,17,23H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSNMOIIPOPFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6052007.png)

![1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6052026.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B6052037.png)



![1-{3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B6052050.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6052055.png)

![5-[(benzylthio)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6052068.png)

![8-methoxy-4,4-dimethyl-5-(1-piperidinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6052088.png)
